N-(2,6-Dimethylphenyl)-2-iodoacetamide

Description

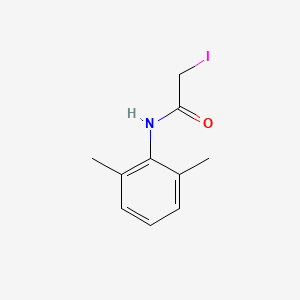

N-(2,6-Dimethylphenyl)-2-iodoacetamide is an acetamide derivative characterized by an iodine-substituted acetyl group attached to a 2,6-dimethylphenylamine moiety. The 2,6-dimethylphenyl group is a common pharmacophore in agrochemicals and pharmaceuticals, often influencing steric and electronic interactions . The iodine substituent likely enhances molecular polarizability and reactivity compared to other halogenated analogues .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-iodoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO/c1-7-4-3-5-8(2)10(7)12-9(13)6-11/h3-5H,6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMMKVRDDGLTEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615123 | |

| Record name | N-(2,6-Dimethylphenyl)-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50666-75-6 | |

| Record name | N-(2,6-Dimethylphenyl)-2-iodoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,6-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: 2,6-Dimethylaniline is dissolved in an appropriate solvent, such as dichloromethane.

Step 2: Iodoacetyl chloride is added dropwise to the solution while maintaining the temperature at around 0°C.

Step 3: Triethylamine is added to the reaction mixture to neutralize the hydrochloric acid.

Step 4: The reaction mixture is stirred for several hours at room temperature.

Step 5: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-iodoacetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction of the amide group can yield the corresponding amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or borane.

Major Products Formed

Nucleophilic Substitution: Formation of N-(2,6-dimethylphenyl)-2-azidoacetamide or N-(2,6-dimethylphenyl)-2-thiocyanatoacetamide.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of N-(2,6-dimethylphenyl)-2-aminoacetamide.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-iodoacetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and nucleic acids.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-iodoacetamide involves its interaction with biological molecules. The iodine atom can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modifications that can alter their function. This compound can inhibit enzyme activity or disrupt cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural analogues of N-(2,6-Dimethylphenyl)-2-iodoacetamide, highlighting substituent variations and molecular properties:

Physicochemical Properties

- Melting Points: Chlorinated derivatives (e.g., 2,2-dichloro variant) exhibit higher melting points (~469–471 K) due to stronger intermolecular forces (e.g., Cl···Cl interactions) . The iodo analogue likely has a lower melting point than chloro derivatives but higher than non-halogenated counterparts due to iodine’s larger atomic radius and weaker van der Waals interactions.

- Hydrogen Bonding: Compounds like N-(2,6-dimethylphenyl)-2,2-diphenylacetamide form infinite chains via N–H···O hydrogen bonds, stabilizing crystal structures . The iodo variant may exhibit similar hydrogen-bonding patterns but with reduced strength compared to chloro or cyano groups.

- Solubility: Methoxy and amino derivatives show improved aqueous solubility (e.g., 2-methoxyacetamide in ), whereas halogenated analogues are more lipophilic.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.